molecular formula C8H6N4 B13453468 7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine

7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B13453468
M. Wt: 158.16 g/mol
InChI Key: XIGPCQSEHHUDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core with an ethynyl group at the 7-position and an amine group at the 4-position. Its structural features make it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors under controlled conditions. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.

Industrial Production Methods: For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis is crucial for its application in large-scale pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions: 7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: It is used in the development of probes for studying biological processes.

    Medicine: The compound is a key intermediate in the synthesis of antiviral and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, stabilizing the compound within the binding site. These interactions disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
  • 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
  • 7-(3-(Piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

Comparison: Compared to its analogs, 7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine exhibits unique reactivity due to the presence of the ethynyl group This group enhances its ability to participate in cycloaddition reactions and form covalent bonds with biological targets

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

7-ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C8H6N4/c1-2-6-3-4-7-8(9)10-5-11-12(6)7/h1,3-5H,(H2,9,10,11)

InChI Key

XIGPCQSEHHUDSC-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C2N1N=CN=C2N

Origin of Product

United States

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